A Technical Guide to cis-N-Boc-2-fluorocyclohexylamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
A Technical Guide to cis-N-Boc-2-fluorocyclohexylamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of lead compounds. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated building blocks are invaluable tools for medicinal chemists. Among these, cis-N-Boc-2-fluorocyclohexylamine emerges as a versatile intermediate, offering a unique combination of a conformationally restricted cyclohexane ring, a strategically positioned fluorine atom, and a protected amine for further synthetic elaboration.
This technical guide provides a comprehensive overview of the commercial availability of cis-N-Boc-2-fluorocyclohexylamine, a detailed exploration of its synthesis with mechanistic insights, and a discussion of its current and potential applications in the field of drug development.
Commercial Availability
cis-N-Boc-2-fluorocyclohexylamine, identified by CAS number 2173014-99-6, is available from a select number of specialized chemical suppliers.[2] The availability of this reagent is crucial for researchers who require it for their synthetic campaigns without investing in multi-step in-house synthesis.
| Supplier | Catalog Number | Purity | Notes |
| BLD Pharm | BD110599 | ≥95% | Available in various quantities.[2] |
| Additional suppliers may be available and can be identified through chemical sourcing platforms. |
It is important for researchers to verify the purity and stereochemistry of the product upon receipt through appropriate analytical techniques such as NMR and HPLC to ensure the integrity of their experimental results. BLD Pharm provides access to analytical data including NMR, HPLC, and LC-MS for their products.[2]
Synthesis and Mechanistic Insights: A Representative Protocol
While the specific, detailed industrial synthesis of cis-N-Boc-2-fluorocyclohexylamine is often proprietary, a robust synthetic route can be devised based on established methodologies for the preparation of fluorinated cyclohexylamines. A common strategy involves the stereoselective fluorination of a suitable cyclohexyl precursor, followed by the introduction and protection of the amine functionality.
A plausible and efficient synthetic pathway initiates from cyclohexene oxide. This approach ensures the desired cis-stereochemistry through a regio- and stereoselective ring-opening reaction.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of trans-2-fluorocyclohexanol
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To a stirred solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, slowly add a fluorinating agent like triethylamine trihydrofluoride (Et₃N·3HF) (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-2-fluorocyclohexanol.
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Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices: The use of cyclohexene oxide as the starting material is strategic as the epoxide ring-opening with a fluoride source typically proceeds with anti-stereoselectivity, leading to the desired trans-relationship between the fluorine and hydroxyl groups. Et₃N·3HF is a commonly used and relatively mild fluorinating agent for such transformations.
Step 2: Synthesis of trans-2-fluorocyclohexyl methanesulfonate
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Dissolve the purified trans-2-fluorocyclohexanol (1.0 eq) in anhydrous DCM and cool to 0 °C.
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Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
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Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the methanesulfonate, which can often be used in the next step without further purification.
Causality of Experimental Choices: The conversion of the hydroxyl group to a good leaving group, such as a mesylate, is essential for the subsequent nucleophilic substitution with an azide. Methanesulfonyl chloride is a standard reagent for this transformation, and the reaction is typically performed at low temperatures to avoid side reactions.
Step 3: Synthesis of cis-1-azido-2-fluorocyclohexane
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Dissolve the trans-2-fluorocyclohexyl methanesulfonate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium azide (1.5 eq) and heat the reaction mixture to 80-100 °C.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction to room temperature and pour it into water.
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Extract the product with a suitable organic solvent such as diethyl ether.
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Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.
Causality of Experimental Choices: The nucleophilic substitution of the mesylate with azide proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon center. This inversion is the key step that establishes the desired cis-relationship between the fluorine and the nitrogen-containing group.
Step 4: Synthesis of cis-2-fluorocyclohexylamine
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Dissolve the cis-1-azido-2-fluorocyclohexane (1.0 eq) in a solvent such as methanol or ethanol.
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Add a reducing agent, for example, by hydrogenating in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, or by using a chemical reducing agent like lithium aluminum hydride (LiAlH₄).
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Monitor the reaction by TLC.
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Upon completion, if using a catalyst, filter the reaction mixture through a pad of Celite.
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Concentrate the filtrate under reduced pressure to obtain the crude amine.
Causality of Experimental Choices: The reduction of the azide to the primary amine is a standard and efficient transformation. Catalytic hydrogenation is often preferred for its cleaner reaction profile compared to metal hydrides.
Step 5: Synthesis of cis-N-Boc-2-fluorocyclohexylamine
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Dissolve the crude cis-2-fluorocyclohexylamine (1.0 eq) in a solvent like DCM.
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Add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product by flash column chromatography on silica gel to yield cis-N-Boc-2-fluorocyclohexylamine.
Causality of Experimental Choices: The protection of the amine with a Boc group is a standard procedure to increase the stability of the compound and to allow for its use in further synthetic steps where the free amine might be reactive. Boc₂O is the most common reagent for this purpose.
Caption: Synthetic pathway for cis-N-Boc-2-fluorocyclohexylamine.
Applications in Drug Discovery
The strategic placement of a fluorine atom at the 2-position of the N-Boc-cyclohexylamine scaffold offers several advantages in drug design. The fluorine atom can act as a hydrogen bond acceptor and can modulate the pKa of the neighboring amine upon deprotection. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation. The cis-conformation provides a specific three-dimensional orientation of the substituents, which can be crucial for optimizing binding to a target protein.
For instance, after deprotection of the Boc group, the resulting cis-2-fluorocyclohexylamine can be incorporated into a larger molecule via amide bond formation, reductive amination, or other C-N bond-forming reactions. This allows for the exploration of the chemical space around a lead compound by introducing the fluorinated cyclohexyl motif.
Caption: Workflow for the use of cis-N-Boc-2-fluorocyclohexylamine in drug discovery.
Conclusion
cis-N-Boc-2-fluorocyclohexylamine is a valuable and commercially available building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, relies on well-established and predictable chemical transformations. The unique conformational and electronic properties conferred by the cis-2-fluoro-cyclohexylamine scaffold make it an attractive moiety for incorporation into novel therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the utility of such strategically functionalized building blocks will undoubtedly increase, paving the way for the discovery of new and improved medicines.
References
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Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733. [Link]
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Grygorenko, O. O., Melnykov, K. O., Holovach, S. M., & Demchuk, O. M. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
